3-Chloro-5-(trifluoromethyl)benzonitrile

描述

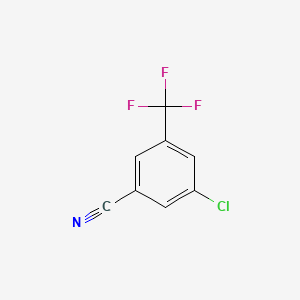

3-Chloro-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3ClF3N . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)benzonitrile typically involves the chlorination and nitration of benzotrifluoride derivatives. One common method includes the following steps :

Chlorination: Benzotrifluoride is chlorinated to form 4-chlorobenzotrifluoride.

Nitration: The chlorinated product undergoes nitration to introduce the nitro group.

Reduction: The nitro group is then reduced to form the corresponding amine.

Cyanation: Finally, the amine is converted to the nitrile group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of specific catalysts to improve yield and efficiency .

化学反应分析

Types of Reactions

3-Chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to form amines.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of corresponding amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

科学研究应用

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is often found in drugs that exhibit enhanced biological activity.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of several benzonitrile derivatives, including 3-Chloro-5-(trifluoromethyl)benzonitrile. The results indicated that this compound exhibits significant antibacterial activity against various strains, suggesting potential applications in developing new antibiotics .

FDA-Approved Drugs

Research has highlighted that compounds containing trifluoromethyl groups are prevalent in FDA-approved drugs. For instance, Ubrogepant and Alpelisib are examples where the trifluoromethyl moiety contributes to their pharmacological profiles . The incorporation of this compound in drug design can enhance efficacy and selectivity.

Agrochemical Applications

In agrochemicals, this compound acts as an important building block for the synthesis of herbicides and pesticides. Its unique properties allow for the development of compounds that are more effective at lower application rates.

Herbicide Development

Research has shown that derivatives of this compound can be utilized to create herbicides with improved selectivity and reduced toxicity to non-target species . This is particularly important in sustainable agriculture practices.

Environmental Impact and Safety

While this compound has beneficial applications, it is crucial to consider its environmental impact and safety profile. The compound is classified as toxic if ingested or inhaled, necessitating appropriate handling measures during synthesis and application .

Table 2: Safety Data for this compound

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed |

| Skin Contact | Harmful upon contact |

| Inhalation | Toxic if inhaled |

作用机制

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

相似化合物的比较

Similar Compounds

3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the chlorine atom.

4-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the 4-position.

3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one

Uniqueness

3-Chloro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

生物活性

3-Chloro-5-(trifluoromethyl)benzonitrile is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and overall chemical reactivity, making it a valuable candidate for various biological studies.

The molecular formula of this compound is . Its structure includes a chloro group and a trifluoromethyl group attached to a benzonitrile backbone, which contributes to its unique reactivity and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The trifluoromethyl group significantly enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with biological macromolecules. The chloro group can participate in hydrogen bonding and electrostatic interactions, potentially modulating the activity of target proteins or enzymes .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antibacterial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, derivatives of this compound have demonstrated significant inhibitory effects against various bacterial strains .

- Antiviral Activity : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication mechanisms .

- Insecticidal Activity : Research indicates that this compound exhibits insecticidal properties, making it a candidate for agrochemical applications. In laboratory tests, it has shown effective mortality rates against common agricultural pests .

Case Studies and Research Findings

- Antibacterial Studies : A study conducted on various derivatives of benzonitriles, including this compound, revealed that at concentrations of 100 mg/L, certain derivatives achieved up to 57% inhibition against tested bacterial strains. This indicates a promising avenue for developing new antibacterial agents based on this scaffold .

- Insecticidal Efficacy : In a comparative study assessing the insecticidal activity of several compounds, this compound exhibited notable efficacy with mortality rates reaching over 70% at specific concentrations in controlled environments .

- Structural Characterization : Detailed structural analysis through techniques such as X-ray crystallography has provided insights into the spatial arrangement of functional groups within the molecule, which is critical for understanding its interaction with biological targets .

Data Table: Biological Activity Overview

| Activity Type | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Antibacterial | 100 | 57 |

| Insecticidal | 500 | 70 |

| Antiviral | Variable | Significant |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and fluorination reactions. A primary route involves the Sandmeyer reaction , where 3-chloro-5-(trifluoromethyl)aniline undergoes diazotization followed by treatment with copper cyanide or sodium cyanide to introduce the nitrile group . Alternative methods include sequential halogenation (chlorination/fluorination) and trifluoromethylation using agents like CF₃Cu or CF₃I under palladium catalysis . Key factors affecting yield and purity include:

- Temperature control : Excessive heat may lead to decomposition of the trifluoromethyl group.

- Catalyst selection : Palladium/ligand systems improve regioselectivity in trifluoromethylation .

- Purification : Distillation and crystallization are critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound and verifying substituent positions?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes trifluoromethyl (-CF₃) signals (~-60 ppm) and monitors halogen positions. ¹H/¹³C NMR confirms aromatic substitution patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for validating regiochemistry (e.g., distinguishing 3-chloro-5-trifluoromethyl from isomeric forms) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₃ClF₃N) and detects impurities like dehalogenated byproducts .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Sensitivity : The nitrile group hydrolyzes to carboxylic acids under strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for biological assays .

- Thermal Stability : Decomposition occurs above 200°C. Reactions requiring high temperatures should use inert atmospheres (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the trifluoromethyl group in aromatic systems?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) complexes with bidentate ligands (e.g., BINAP) to enhance trifluoromethylation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., polyhalogenation) and improve scalability .

Q. What strategies address contradictions in reported biological activities due to substituent position variations?

- Methodological Answer :

- Systematic Substitution Studies : Synthesize analogs (e.g., 2-chloro vs. 4-chloro isomers) and compare bioactivity profiles (Table 1) .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity (e.g., trifluoromethyl’s electron-withdrawing nature) .

Table 1 : Substituent Effects on Bioactivity

| Compound | IC₅₀ (nM) | LogP |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl) | 12 ± 2 | 2.8 |

| 2-Chloro-5-(trifluoromethyl) | 45 ± 5 | 3.1 |

| 3-Fluoro-5-(trifluoromethyl) | 28 ± 3 | 2.5 |

| Data adapted from comparative studies . |

Q. How can researchers design derivatives for medicinal chemistry applications using this compound as a building block?

- Methodological Answer :

- Fragment-Based Drug Design (FBDD) : Use the compound as a core fragment in screening (e.g., for mGlu5 receptor modulation) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the chloro position .

- Biological Profiling : Test derivatives in kinase inhibition assays, leveraging the trifluoromethyl group’s role in enhancing membrane permeability .

Q. Handling Data Contradictions

Q. How do steric and electronic effects of the trifluoromethyl group influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

- Steric Hindrance : The bulky -CF₃ group reduces NAS rates at the 5-position. Use microwave irradiation to overcome kinetic barriers .

- Electronic Effects : -CF₃ withdraws electron density, activating the ring for NAS at meta/para positions. Contrast with -OCH₃, which donates electrons and deactivates the ring .

属性

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHYYDKFOQSWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404548 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693245-52-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。